2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core substituted with an isobutoxyphenyl group and a carboxylic acid group
Scientific Research Applications
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with ketone or aldehyde groups.
Reduction: Reduced quinoline derivatives with alcohol or amine groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Uniqueness
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.
Properties
IUPAC Name |
6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(23)24)17-9-14(3)7-8-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMTINULIFPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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